
Trimebutine-d5
Overview
Description
Trimebutine-d5 is a deuterated form of trimebutine, a spasmolytic agent primarily used for the treatment of irritable bowel syndrome and other gastrointestinal disorders. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of trimebutine due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimebutine-d5 involves the esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction to obtain 2-(dimethylamino)-2-phenylbutyl alcohol. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst to yield trimebutine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the simultaneous esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction using sodium borohydride. The final step involves the reaction with 3,4,5-trimethoxybenzoic acid in an organic solvent with a protonic acid catalyst .
Chemical Reactions Analysis
Types of Reactions: Trimebutine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound can yield nortrimebutine, a major metabolite.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild to moderate conditions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Nortrimebutine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
The following table summarizes the key applications of Trimebutine-d5 in scientific research:
Field | Application | Description |
---|---|---|
Chemistry | Reference Material | Used for chemical identification and quantification in analytical chemistry. |
Biology | Metabolic Studies | Employed to trace biochemical pathways and understand metabolic processes involving trimebutine metabolites. |
Medicine | Drug Development | Utilized in developing new therapeutic agents targeting gastrointestinal disorders. |
Pharmacology | Mechanistic Studies | Investigates the interaction of this compound with opioid receptors and its effects on gastrointestinal motility. |
Case Studies
-
Clinical Efficacy in Irritable Bowel Syndrome
A randomized controlled trial evaluated the efficacy of trimebutine maleate (the non-deuterated form) in treating patients with functional dyspepsia coexisting with diarrhea-predominant irritable bowel syndrome. Results showed significant improvements in symptom scores post-treatment, underscoring the drug's effectiveness in managing gastrointestinal disorders . -
Metabolic Pathway Analysis
Research utilizing this compound has demonstrated its utility in tracing metabolic pathways involving trimebutine metabolites. The incorporation of deuterium allows for precise tracking during pharmacokinetic studies, enhancing our understanding of drug metabolism . -
Drug Interaction Studies
Studies have indicated that this compound can be instrumental in examining drug-drug interactions at the level of hepatic transporters. By using this labeled compound, researchers can assess how trimebutine affects the transport mechanisms of other drugs within the liver .
Mechanism of Action
Trimebutine-d5 exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: Acts as an agonist on peripheral mu, kappa, and delta opioid receptors, modulating gastrointestinal motility.
Peptide Release Modulation: Influences the release of gastrointestinal peptides such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.
Visceral Sensitivity Modulation: Decreases reflexes induced by gut lumen distension, thereby modulating visceral sensitivity
Comparison with Similar Compounds
Trimebutine: The non-deuterated form of trimebutine.
Nortrimebutine: A major metabolite of trimebutine.
N-Demethyl Trimebutine: A derivative with one less methyl group on the nitrogen atom.
N,N-Didesmethyl Trimebutine: A derivative with two less methyl groups on the nitrogen atom.
Uniqueness of Trimebutine-d5:
Stable Isotopic Labeling: The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies.
Enhanced Analytical Accuracy: The deuterated form allows for more accurate quantification and analysis in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts.
Biological Activity
Trimebutine-d5 (fumarate) is a deuterium-labeled derivative of trimebutine, a medication widely utilized for its spasmolytic properties in treating gastrointestinal disorders. The incorporation of deuterium isotopes enhances its utility in pharmacokinetic studies and metabolic research, allowing for improved tracking of the compound's behavior in biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant research findings.
- Chemical Formula : C26H28D5NO9
- Molecular Weight : 508.57 g/mol
- CAS Number : 2747915-18-8
This compound exhibits biological activities similar to its non-deuterated form. It functions primarily as a weak mu-opioid agonist and possesses antimuscarinic effects, which contribute to its effectiveness in alleviating abdominal pain and discomfort associated with gastrointestinal motility disorders. The compound modulates opioid receptors and inhibits gastrointestinal spasms, making it a valuable agent in managing conditions like irritable bowel syndrome (IBS) and functional dyspepsia .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Opioid Receptor Agonism | Weak agonist activity at mu-opioid receptors, contributing to analgesic effects. |
Antimuscarinic Effects | Reduces gastrointestinal motility and alleviates spasms. |
Pharmacokinetics | Enhanced tracking due to deuterium labeling; affects metabolic profiles. |
Clinical Efficacy
A randomized clinical study examined the efficacy of trimebutine maleate (the non-deuterated form) in treating functional dyspepsia coexisting with diarrhea-dominant IBS. The study involved 129 patients divided into three groups, with significant improvements noted in symptoms such as postprandial fullness, early satiation, and abdominal pain after treatment with trimebutine . The results indicated:
- Group A (Trimebutine + Bacillus licheniformis) : Significant reduction in symptom scores.
- Group B (Trimebutine) : Comparable efficacy to Group A.
- Group C (Bacillus licheniformis) : No significant improvement.
The study concluded that trimebutine maleate is effective with a low incidence of adverse reactions, primarily mild thirst and constipation .
Case Studies
-
Anaphylaxis Induced by Trimebutine :
A case report highlighted a patient who experienced anaphylaxis due to trimebutine maleate. This underscores the potential for hypersensitivity reactions associated with the drug, though such cases are rare . -
Metabolic Pathway Studies :
Research involving simultaneous administration of trimebutine and its deuterium-labeled metabolite revealed insights into metabolic pathways. In dogs, ester hydrolysis predominated over N-demethylation for the labeled metabolite, while the opposite was true for the non-labeled form . This finding emphasizes the importance of isotopic labeling in understanding drug metabolism.
Research Findings
Recent studies have focused on various aspects of this compound's biological activity:
-
Pharmacological Properties :
Investigations into the pharmacological properties of trimebutine have shown its effectiveness in modulating gastrointestinal motility and providing relief from abdominal pain . -
Impact of Deuterium Substitution :
The substitution of hydrogen with deuterium has been shown to influence pharmacokinetics significantly, potentially leading to altered therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Trimebutine-d5, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols typically involve deuterium labeling at specific positions (e.g., methyl groups) via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysts). Reproducibility requires detailed documentation of reaction parameters (temperature, solvent purity, reaction time) and validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the purity and stability of this compound in experimental setups?
- Methodological Answer : Use stability-indicating assays such as HPLC-UV or LC-MS/MS under stress conditions (light, heat, humidity). Monitor degradation products and quantify deuterium retention via isotopic ratio analysis. Include internal standards (e.g., non-deuterated Trimebutine) to control for matrix effects .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Validate methods per FDA/ICH guidelines, including calibration curves (1–1000 ng/mL), recovery rates (>85%), and matrix effect assessments (e.g., post-column infusion) .
Q. How should researchers address conflicting pharmacokinetic data for this compound across studies?
- Methodological Answer : Conduct a systematic review to identify variables (e.g., species, dosing regimens, analytical methods). Use meta-analysis to reconcile discrepancies, applying fixed/random-effects models. Experimental replication under standardized conditions is critical .
Q. What are the gaps in current literature on this compound’s metabolic pathways?
- Methodological Answer : Prioritize untargeted metabolomics using high-resolution MS to identify novel metabolites. Compare deuterated vs. non-deuterated forms to assess isotopic effects on metabolism. Cross-reference findings with cytochrome P450 inhibition/induction assays .
Advanced Research Questions
Q. How can researchers optimize this compound’s deuterium labeling efficiency without compromising bioactivity?
- Methodological Answer : Employ design of experiments (DoE) to test variables (catalyst concentration, reaction duration). Use response surface methodology (RSM) to model optimal conditions. Validate bioactivity via in vitro assays (e.g., intestinal motility models) .
Q. What strategies resolve contradictions in this compound’s receptor binding affinity reported in vitro vs. in vivo studies?
- Methodological Answer : Perform binding kinetics studies (e.g., surface plasmon resonance) under physiological conditions (pH 7.4, 37°C). Integrate molecular dynamics simulations to assess deuterium’s impact on ligand-receptor interactions .
Q. How to design a robust pharmacokinetic-pharmacodynamic (PK-PD) model for this compound in heterogeneous populations?
- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) with covariates (age, renal/hepatic function). Validate with bootstrapping and visual predictive checks. Include deuterium-specific parameters (e.g., isotopic clearance rates) .
Q. What experimental frameworks address this compound’s potential isotopic exchange in long-term stability studies?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with periodic NMR analysis to monitor deuterium loss. Apply Arrhenius equations to predict shelf-life. Compare with real-time data to validate models .
Q. How can researchers leverage in silico tools to predict this compound’s drug-drug interaction profiles?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models and docking simulations (e.g., AutoDock Vina) to predict CYP450 interactions. Validate with human hepatocyte co-incubation studies and transporter assays (e.g., P-gp inhibition) .
Q. Methodological Considerations
- Data Contradiction Analysis : Apply triangulation by cross-validating results via multiple techniques (e.g., LC-MS/MS, NMR) and independent datasets .
- Ethical & Feasibility Checks : Align studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure deuterated compounds meet safety guidelines for preclinical testing .
- Literature Gaps : Prioritize systematic reviews (PRISMA guidelines) to identify understudied areas, such as this compound’s effects on gut microbiota .
Properties
IUPAC Name |
[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDFXWUHHSAQU-WRMAMSRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676179 | |
Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189928-38-8 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.